[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
The compound [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule characterized by multiple hydroxyl groups and a tetradecahydropicene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting with simpler precursors. The process often includes:
Glycosylation: The attachment of sugar moieties to the core structure.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.
Esterification: Formation of ester bonds to link different parts of the molecule.
Industrial Production Methods
Industrial production may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification processes: such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Acid or base catalysts for esterification and glycosylation reactions.
Major Products
Oxidation products: Aldehydes and ketones.
Reduction products: Alcohols.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme inhibition: Binds to active sites of enzymes, blocking their activity.
Signal transduction: Interferes with cellular signaling pathways, affecting cellular responses.
Antioxidant activity: Scavenges free radicals, preventing oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
[3,4,5-Trihydroxy-6-methyloxan-2-yl]oxymethyl derivatives: Similar glycosylated structures with varying functional groups.
Tetradecahydropicene derivatives: Compounds with the same core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of multiple hydroxyl groups and a tetradecahydropicene core, which imparts distinct chemical and biological properties not found in other similar compounds.
Biological Activity
The compound known as [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on diverse research findings.
Molecular Structure
The molecular formula of the compound is C59H96O26 with a molecular weight of approximately 1221.40 g/mol. The intricate structure includes multiple hydroxyl groups which are critical for its biological activity.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 1221.40 g/mol |
CAS Number | 28447-39-4 |
Topological Polar Surface Area | Not specified |
Research indicates that this compound exhibits various biological activities primarily related to its interaction with metabolic pathways. One notable study identified potential targets in diabetes management including:
- Dipeptidyl Peptidase-IV (DPP-IV)
- Protein-Tyrosine Phosphatase 1B (PTP1B)
- Glycogen Synthase Kinase 3β (GSK3β)
Molecular docking studies suggest that the compound binds effectively to these proteins, which play pivotal roles in glucose metabolism and insulin signaling pathways .
Pharmacological Effects
The pharmacological effects of the compound include:
- Antidiabetic Activity : The compound has been isolated from Syzygium densiflorum, traditionally used in diabetes treatment. Its ability to inhibit DPP-IV could lead to increased insulin levels and improved glycemic control .
- Antioxidant Properties : The presence of multiple hydroxyl groups enhances its capacity to scavenge free radicals and reduce oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways by interacting with pro-inflammatory cytokines.
Case Studies
- Study on Diabetes Management : A computational study highlighted the effectiveness of the compound in regulating blood glucose levels through its interaction with key metabolic enzymes .
- Antioxidant Activity Assessment : In vitro assays demonstrated significant antioxidant activity correlating with the concentration of the compound used in experiments.
Properties
Molecular Formula |
C59H96O27 |
---|---|
Molecular Weight |
1237.4 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H96O27/c1-24-34(63)39(68)43(72)48(80-24)78-21-29-37(66)41(70)44(73)49(82-29)79-22-30-38(67)42(71)46(75)51(83-30)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-61)31(55)10-13-58(32,7)57(25,6)15-17-59)84-52-47(35(64)27(62)20-77-52)85-50-45(74)40(69)36(65)28(19-60)81-50/h8,24,26-52,60-75H,9-23H2,1-7H3 |
InChI Key |
KWXBKEINOHVSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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